4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine
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Overview
Description
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine is an organic compound that features a thiomorpholine ring attached to a benzyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable benzyl halide under palladium-catalyzed conditions.
Thiomorpholine Introduction: The benzyl intermediate is then reacted with thiomorpholine in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: The boronate group allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Organoboron Compounds: Formed from hydroboration reactions.
Scientific Research Applications
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific properties, such as aggregation-induced emission molecules.
Mechanism of Action
The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine involves its ability to participate in various chemical reactions due to the presence of the boronate group. This group enables the compound to undergo Suzuki-Miyaura coupling and hydroboration reactions, which are crucial in forming new carbon-carbon bonds and introducing boron atoms into organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Uniqueness
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts different chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C17H26BNO2S |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]thiomorpholine |
InChI |
InChI=1S/C17H26BNO2S/c1-16(2)17(3,4)21-18(20-16)15-7-5-6-14(12-15)13-19-8-10-22-11-9-19/h5-7,12H,8-11,13H2,1-4H3 |
InChI Key |
PFVSHLFJJXQQEO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCSCC3 |
Origin of Product |
United States |
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